molecular formula C13H16O2 B12519702 3-[4-(2-Methylpropyl)phenyl]prop-2-enoic acid

3-[4-(2-Methylpropyl)phenyl]prop-2-enoic acid

Cat. No.: B12519702
M. Wt: 204.26 g/mol
InChI Key: FFVQPPLMTMUAQD-UHFFFAOYSA-N
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Description

3-[4-(2-Methylpropyl)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C13H16O2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Methylpropyl)phenyl]prop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of 4-(2-methylpropyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include:

    Reagents: 4-(2-methylpropyl)benzaldehyde, malonic acid, base (e.g., sodium hydroxide or potassium hydroxide).

    Solvent: Ethanol or water.

    Temperature: Reflux conditions (around 80-100°C).

    Time: Several hours to complete the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method is the catalytic hydrogenation of 3-[4-(2-methylpropyl)phenyl]prop-2-yn-1-ol, followed by oxidation to form the desired product. This method offers higher yields and can be performed under controlled conditions to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Methylpropyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) under hydrogenation conditions.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) under controlled temperatures.

Major Products

The major products formed from these reactions include:

    Oxidation: 3-[4-(2-Methylpropyl)phenyl]propanoic acid.

    Reduction: 3-[4-(2-Methylpropyl)phenyl]propanoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[4-(2-Methylpropyl)phenyl]prop-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(2-Methylpropyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX). This inhibition reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: 2-[4-(2-Methylpropyl)phenyl]propanoic acid.

    Naproxen: 2-(6-Methoxynaphthalen-2-yl)propanoic acid.

    Ketoprofen: 2-(3-Benzoylphenyl)propanoic acid.

Uniqueness

3-[4-(2-Methylpropyl)phenyl]prop-2-enoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Unlike ibuprofen and other similar compounds, it possesses a double bond in the prop-2-enoic acid moiety, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

3-[4-(2-methylpropyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-10(2)9-12-5-3-11(4-6-12)7-8-13(14)15/h3-8,10H,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVQPPLMTMUAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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